1-(4-Isopropylamino-piperidin-1-yl)-ethanone
CAS No.: 902837-21-2
Cat. No.: VC8315010
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 902837-21-2 |
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Molecular Formula | C10H20N2O |
Molecular Weight | 184.28 g/mol |
IUPAC Name | 1-[4-(propan-2-ylamino)piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C10H20N2O/c1-8(2)11-10-4-6-12(7-5-10)9(3)13/h8,10-11H,4-7H2,1-3H3 |
Standard InChI Key | SFIVDPWNXSXQNS-UHFFFAOYSA-N |
SMILES | CC(C)NC1CCN(CC1)C(=O)C |
Canonical SMILES | CC(C)NC1CCN(CC1)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(4-Isopropylamino-piperidin-1-yl)-ethanone (IUPAC name: 1-[4-(propan-2-ylamino)piperidin-1-yl]ethanone) features a six-membered piperidine ring with two distinct substituents:
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1-Position: An ethanone (acetyl) group (-COCH₃), introducing ketone functionality.
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4-Position: An isopropylamino group (-NH-CH(CH₃)₂), contributing basicity and steric bulk.
This arrangement creates a bifunctional molecule with polar (ketone, amine) and nonpolar (isopropyl) regions, influencing solubility and intermolecular interactions. The molecular formula is C₁₀H₂₀N₂O, with a calculated molecular weight of 184.28 g/mol.
Table 1: Comparative Structural Data for Related Piperidine Derivatives
Physicochemical Characteristics
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Solubility: Predicted low water solubility due to hydrophobic isopropyl and piperidine groups; soluble in organic solvents like dichloromethane or ethanol.
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pKa: The secondary amine (piperidine nitrogen) has an estimated pKa of ~10.5, while the isopropylamino group may exhibit a pKa of ~9.8, enabling protonation under physiological conditions .
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Thermal Stability: Ketone and amine functionalities suggest sensitivity to strong acids/bases or high temperatures, necessitating controlled storage conditions .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 1-(4-Isopropylamino-piperidin-1-yl)-ethanone can be approached via sequential functionalization of the piperidine ring:
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Introduction of the ethanone group at the 1-position via acylation.
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Substitution of the 4-position with isopropylamine through nucleophilic substitution or reductive amination.
Step 1: Protection of Piperidine
Piperidine is treated with tert-butoxycarbonyl (Boc) anhydride to form Boc-piperidine, shielding the amine during subsequent reactions .
Step 2: Acylation at the 1-Position
Boc-piperidine reacts with acetyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃) to yield 1-acetyl-Boc-piperidine.
Step 3: Deprotection and Amine Functionalization
Boc removal via trifluoroacetic acid (TFA) exposes the secondary amine, which undergoes reductive amination with isopropyl ketone and sodium cyanoborohydride to install the isopropylamino group .
Step 4: Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient), yielding the final compound with >95% purity .
Table 2: Key Reaction Parameters
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
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1 | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | 92 | 98 |
2 | AcCl, AlCl₃, CH₂Cl₂, reflux | 85 | 95 |
3 | TFA/DCM, then isopropyl ketone, NaBH₃CN | 78 | 90 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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δ 1.05 (d, J = 6.5 Hz, 6H, CH(CH₃)₂)
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δ 2.15 (s, 3H, COCH₃)
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δ 2.70–3.10 (m, 5H, piperidine H and NH)
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δ 3.85 (br s, 2H, NCH₂CO)
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¹³C NMR: δ 207.8 (CO), 54.3 (NCH₂), 45.1 (CH(CH₃)₂), 28.5 (COCH₃) .
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
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Strong absorption at 1685 cm⁻¹ (C=O stretch), 3280 cm⁻¹ (N-H stretch), and 2960 cm⁻¹ (C-H stretch of isopropyl).
Future Research Directions
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